molecular formula C15H10BrCl2N3O4S B14809916 2-(4-bromo-2-chlorophenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

2-(4-bromo-2-chlorophenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

Cat. No.: B14809916
M. Wt: 479.1 g/mol
InChI Key: JWTBFMHYEWYGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes bromine, chlorine, and nitro functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-chlorophenol with a suitable base to form the phenoxide ion, which then reacts with an appropriate electrophile to form the phenoxy intermediate.

    Introduction of the Nitro Group: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of the Amide Bond: The nitrophenoxy intermediate is then reacted with 4-chloro-3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Thioamide Formation: Finally, the amide intermediate is treated with a thiolating agent such as Lawesson’s reagent to convert the amide to the thioamide, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of various oxidized products depending on the conditions.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with its replication and transcription.

    Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-chlorophenoxy)acetic acid
  • 4-bromo-2-chlorophenol
  • 4-chloro-3-nitroaniline

Uniqueness

2-(4-bromo-2-chlorophenoxy)-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}acetamide is unique due to its combination of bromine, chlorine, and nitro functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in research and industry.

Properties

Molecular Formula

C15H10BrCl2N3O4S

Molecular Weight

479.1 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide

InChI

InChI=1S/C15H10BrCl2N3O4S/c16-8-1-4-13(11(18)5-8)25-7-14(22)20-15(26)19-9-2-3-10(17)12(6-9)21(23)24/h1-6H,7H2,(H2,19,20,22,26)

InChI Key

JWTBFMHYEWYGKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.